N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-16-7-6-12-10-15(11-13-8-9-19(16)17(12)13)23(21,22)18-14-4-2-1-3-5-14/h10-11,14,18H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBROXEKZGXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 278.33 g/mol
- IUPAC Name : this compound
This compound features a pyrroloquinoline core with a sulfonamide group that may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline and pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of substituted quinoline derivatives were synthesized and tested against various bacterial strains. Notably, N-cyclohexylquinoline-2-carboxamide demonstrated higher activity against Mycobacterium tuberculosis compared to standard antibiotics like isoniazid and pyrazinamide .
Antitumor Activity
The potential anticancer properties of this compound have also been explored:
- Case Study : In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines. For example, compounds with similar structural motifs to N-cyclohexyl derivatives were found to inhibit cell proliferation in various cancer models .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Certain studies suggest that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interference with DNA Replication : Some related compounds have been shown to interact with DNA or RNA synthesis pathways.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.5 | |
| Antitumor | HeLa Cells | 10 | |
| Antitumor | MCF-7 Cells | 12 |
Table 2: Comparative Analysis of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit promising antimicrobial properties. These compounds have been evaluated against various bacterial strains and fungi. For instance, studies have shown that certain derivatives can inhibit the growth of resistant bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. This has opened avenues for further research into its efficacy as a chemotherapeutic agent.
Antiviral Activity
Recent investigations have highlighted the potential of this compound in antiviral therapy. It has shown activity against certain viral pathogens by inhibiting viral replication processes. The structure of the compound allows for interactions with viral proteins, which may lead to the development of effective antiviral agents.
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions including:
- Cyclization Reactions : These reactions are crucial for forming the pyrroloquinoline structure.
- Sulfonamide Formation : The introduction of the sulfonamide group is typically performed using sulfonyl chlorides in the presence of bases.
Optimization of Synthesis
Research has focused on optimizing reaction conditions to enhance yield and purity. For example, microwave-assisted synthesis has been employed to accelerate reaction times and improve product outcomes.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was synthesized using a novel cyclization method that improved its bioavailability.
Case Study 2: Anticancer Mechanism
In another study focused on cancer cell lines, researchers found that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through caspase activation pathways. This study utilized various analytical techniques such as flow cytometry and Western blotting to elucidate the underlying mechanisms.
Data Table: Summary of Applications
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SO₂NH–) participates in several characteristic reactions:
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Alkylation/Acylation : The nitrogen atom in the sulfonamide group can undergo alkylation or acylation under basic conditions. For example, treatment with alkyl halides in the presence of NaH/DMF facilitates N-alkylation, as demonstrated in related sulfonamide systems .
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Hydrolysis : Under acidic or basic conditions, sulfonamides can hydrolyze to form sulfonic acids and amines. This reaction typically requires elevated temperatures and strong acids/bases .
Pyrroloquinoline Core Transformations
The bicyclic pyrroloquinoline system exhibits reactivity patterns similar to those of quinoline and pyrrole derivatives:
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Electrophilic Substitution : The electron-rich pyrrole ring is susceptible to electrophilic substitution at the α-positions. Nitration or halogenation may occur under mild conditions, though steric hindrance from the fused quinoline system could influence regioselectivity .
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Reduction of the Ketone : The 4-oxo group can be reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the corresponding alcohol. For example, NaBH₄ in methanol selectively reduces ketones in polycyclic systems without affecting sulfonamide groups .
Cyclohexyl Substituent Modifications
The cyclohexyl group primarily influences steric and electronic properties but can participate in:
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Oxidation : Cyclohexane rings are resistant to oxidation under standard conditions but may undergo dehydrogenation to form aromatic systems under harsh catalytic conditions (e.g., Pt/O₂) .
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Ring-Opening Reactions : Strong acids or bases could cleave the cyclohexyl group, though such transformations are less common without directed functionalization.
Multicomponent and Catalytic Reactions
The compound’s structural complexity makes it a candidate for advanced synthetic strategies:
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Pictet–Spengler Cyclization : Analogous tetrahydroisoquinoline systems are synthesized via Pictet–Spengler reactions between β-arylethylamines and carbonyl compounds . This methodology could adapt to functionalize the pyrroloquinoline core.
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Microwave-Assisted Functionalization : Enaminoketone intermediates, similar to those in pyrrolo[2',3':3,4]cyclohepta[1,2-d] oxazole syntheses, form under microwave conditions with DMF dimethyl acetal .
Table 1: Representative Reaction Conditions and Outcomes
*Theorized based on analogous systems.
Mechanistic Insights and Challenges
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Steric Effects : The fused ring system and bulky cyclohexyl group may hinder access to reactive sites, necessitating optimized conditions (e.g., polar solvents, elevated temperatures).
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Regioselectivity : Competing reactivity between the pyrrole and quinoline rings requires careful control of electrophilic agents. For instance, nitration preferentially targets the pyrrole ring due to its higher electron density .
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
Methodological Answer : Synthesis typically involves multi-step protocols:
Core Formation : Construct the pyrroloquinoline scaffold via cyclization reactions (e.g., Pictet-Spengler or Friedländer reactions) using precursors like substituted anilines and ketones.
Sulfonamide Introduction : React the intermediate with cyclohexylsulfonamide in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate pure product .
Q. How should the molecular structure of this compound be characterized?
Methodological Answer :
- Spectroscopy : Perform - and -NMR to confirm functional groups and connectivity. High-resolution mass spectrometry (HRMS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and packing. Refinement software (e.g., SHELX) calculates R-factors (<0.05) and validates bond lengths/angles .
Q. What purification techniques are effective post-synthesis?
Methodological Answer :
Q. What are the stability considerations for storage?
Methodological Answer : Store under argon at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis (detect degradation products) and differential scanning calorimetry (DSC) to assess thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Methodological Answer : Apply Design of Experiments (DoE) :
- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions and identify optimal conditions. Validate with triplicate runs .
Q. How can crystallographic data resolve structural ambiguities?
Methodological Answer :
Q. How can computational methods predict biological activity?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Score binding affinities (ΔG < –8 kcal/mol indicates strong binding).
- Molecular Dynamics (MD) : Run 100 ns simulations (AMBER force field) to assess conformational stability.
- QSAR Models : Corolate substituent effects (e.g., cyclohexyl group bulkiness) with bioactivity data .
Q. How to design analogues for structure-activity relationship (SAR) studies?
Methodological Answer :
Q. How to resolve discrepancies in spectroscopic or mechanistic data?
Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray data. For tautomerism, use variable-temperature NMR.
- Kinetic Isotope Effects (KIE) : Introduce or labels to trace reaction pathways.
- Computational Analysis : Density functional theory (DFT) calculates transition states (e.g., Gaussian 16) .
Q. How to validate synthetic scalability for preclinical studies?
Methodological Answer :
- Process Intensification : Optimize solvent recovery (e.g., distillation) and catalyst recycling.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR monitoring).
- Pilot-Scale Trials : Use stirred-tank reactors (10–100 L) with controlled heating/cooling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
